

# An In-depth Technical Guide to Methyl Clerodermate: Properties, and Biological Potential

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## Compound of Interest

Compound Name: Methyl clerodermate

Cat. No.: B022001

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## Introduction

**Methyl clerodermate** is a naturally occurring diterpenoid compound belonging to the neo-clerodane class. It has been isolated from plants of the Clerodendrum genus, specifically Clerodendrum inerme.[1] As a member of the diverse family of clerodane diterpenoids, which have shown a wide range of biological activities including cytotoxic, anti-inflammatory, and antibacterial properties, **Methyl clerodermate** is a molecule of significant interest for phytochemical and pharmacological research.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl clerodermate**, general experimental protocols for its isolation, and an exploration of the biological activities and potential signaling pathways associated with related compounds.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Methyl clerodermate** are summarized below. This data is essential for its identification, purification, and handling in a laboratory setting.

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>30</sub> O <sub>4</sub>
Molecular Weight	346.46 g/mol
IUPAC Name	methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate
Synonyms	Clerodermic acid methyl ester
CAS Number	67650-47-9
Appearance	Solid (typical for diterpenoids)
Boiling Point	469.4 ± 18.0 °C at 760 mmHg
Density	1.1 ± 0.1 g/cm <sup>3</sup>
Flash Point	231.1 ± 19.6 °C
Refractive Index	1.507
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Storage Temperature	2-8 °C

## Experimental Protocols

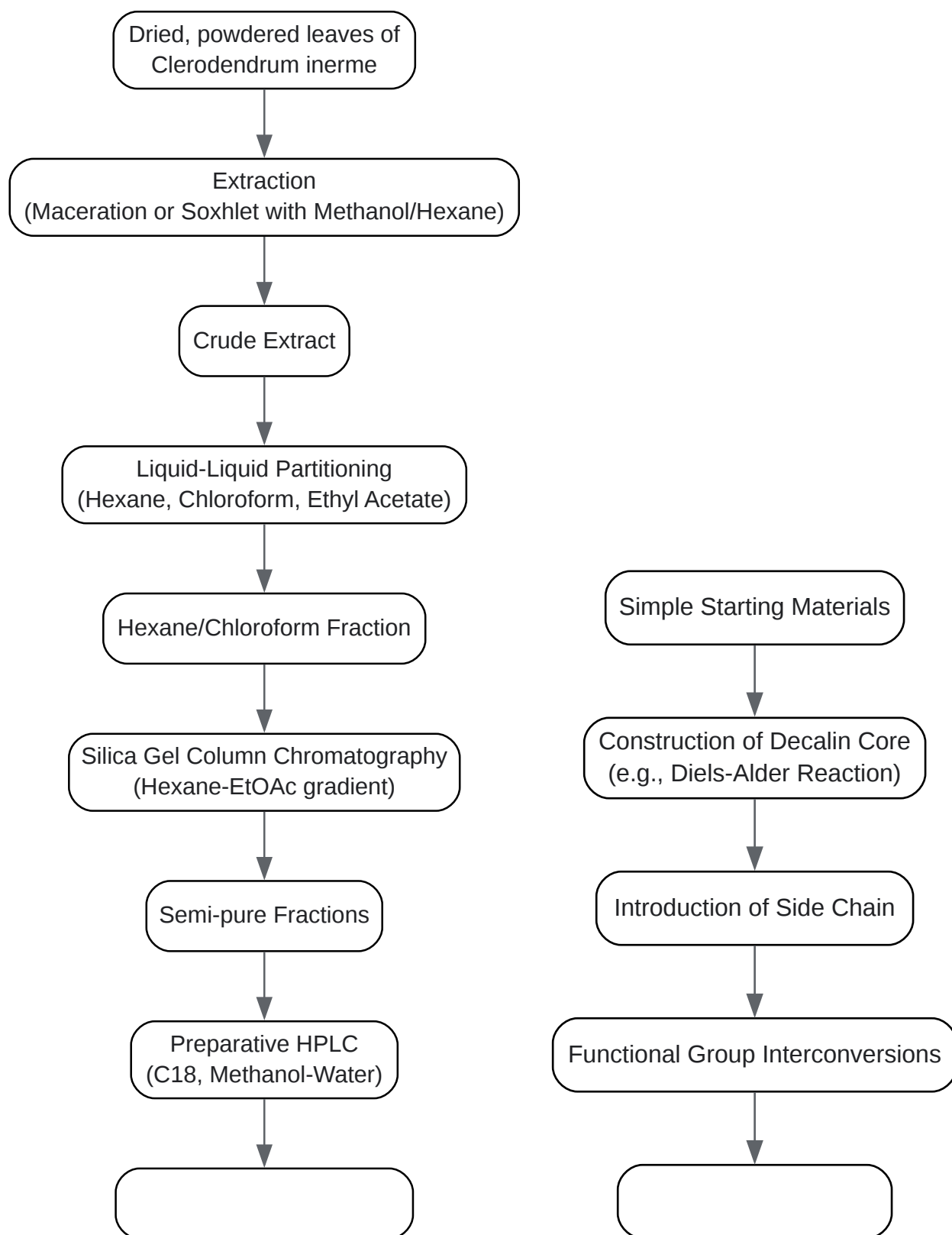
While specific, detailed experimental protocols for the isolation and synthesis of **Methyl clerodermate** are not readily available in the current literature, this section provides generalized methodologies based on the isolation of other clerodane diterpenoids from the *Clerodendrum* genus and general synthetic strategies for this class of compounds.

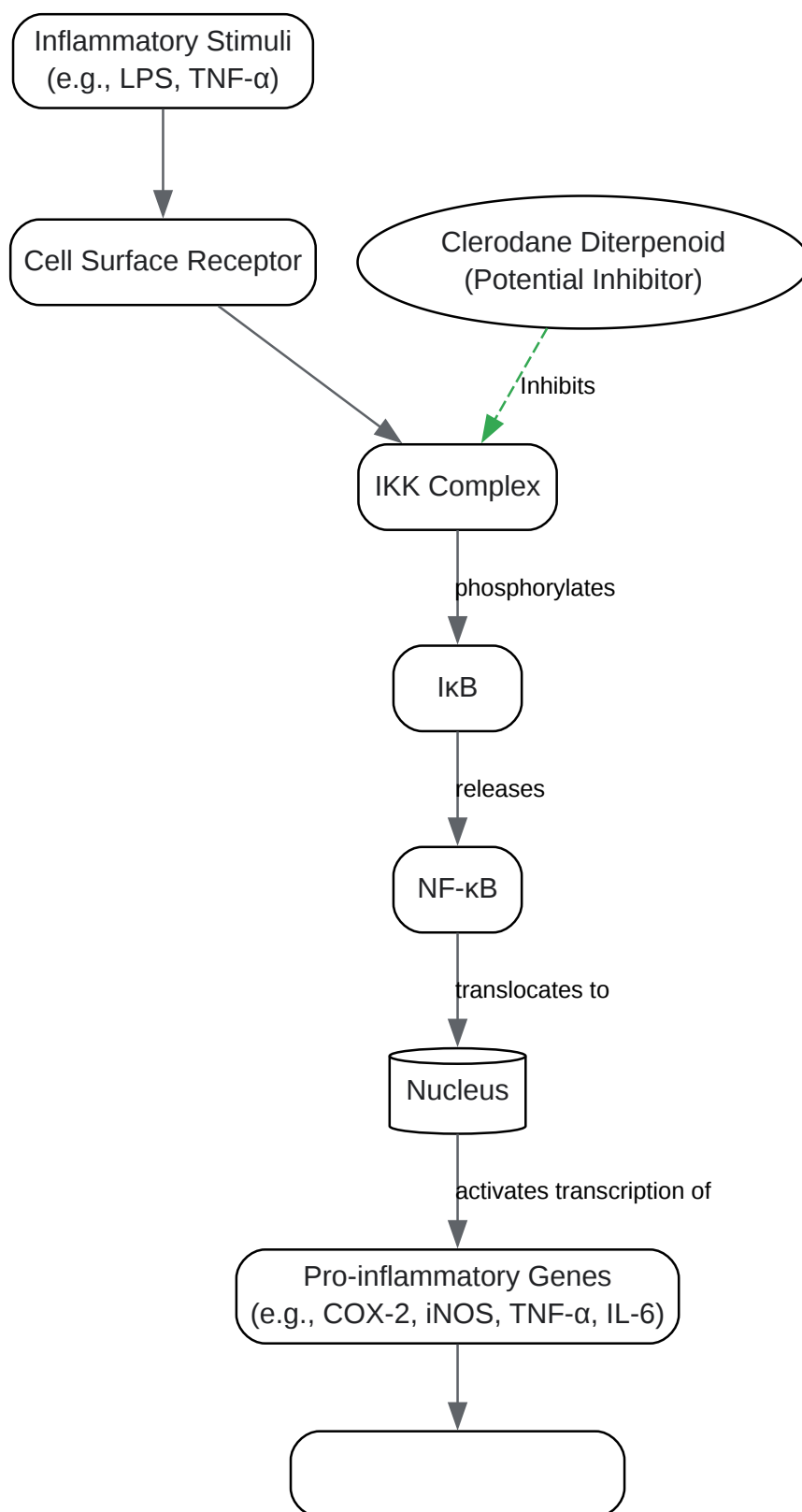
### Isolation of Neo-clerodane Diterpenoids from *Clerodendrum inerme*

The following is a generalized protocol for the extraction and isolation of neo-clerodane diterpenoids from the leaves of *Clerodendrum inerme*.[\[1\]](#)[\[4\]](#)

- Plant Material Collection and Preparation:
  - Collect fresh leaves of *Clerodendrum inerme*.
  - Air-dry the leaves in the shade until a constant weight is achieved.
  - Grind the dried leaves into a coarse powder.
- Extraction:
  - Macerate the powdered plant material with a suitable solvent, such as methanol or a hexane-ethyl acetate mixture, at room temperature for an extended period (e.g., 48-72 hours).
  - Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
  - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation:
  - Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
  - Collect each fraction and evaporate the solvent to yield fractionated extracts.
- Chromatographic Purification:
  - Subject the non-polar fractions (e.g., n-hexane or chloroform), which are likely to contain diterpenoids, to column chromatography over silica gel.
  - Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.
  - Collect the fractions and monitor them by thin-layer chromatography (TLC).
  - Combine fractions with similar TLC profiles.

- Final Purification:
  - Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients) to isolate the pure **Methyl clerodermate**.





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## References

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